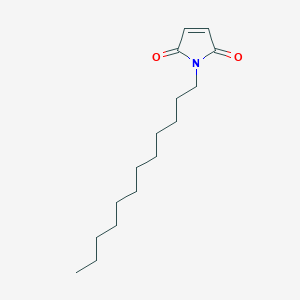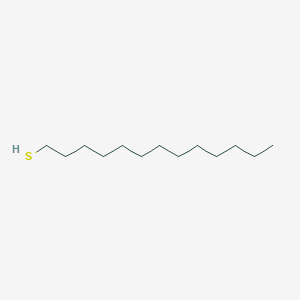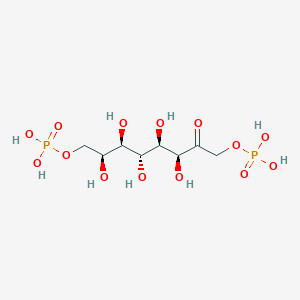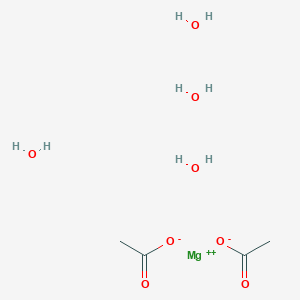
Benzoic acid, 3-(bis(2-chloroethyl)amino)-4-methyl-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 3-(bis(2-chloroethyl)amino)-4-methyl-, methyl ester, commonly known as BCNU, is a chemotherapy drug used to treat various types of cancer, including brain tumors, lymphoma, and multiple myeloma. BCNU is classified as an alkylating agent, which means it works by damaging the DNA of cancer cells, preventing them from dividing and growing. In
Mecanismo De Acción
BCNU works by damaging the DNA of cancer cells, preventing them from dividing and growing. Specifically, BCNU alkylates the DNA at the N7 position of guanine, forming a covalent bond that prevents the DNA from replicating. This leads to cell death and tumor shrinkage.
Efectos Bioquímicos Y Fisiológicos
BCNU has both biochemical and physiological effects on the body. Biochemically, BCNU causes DNA damage and cell death in cancer cells. Physiologically, BCNU can cause side effects such as nausea, vomiting, hair loss, and decreased blood cell counts. These side effects are due to the fact that BCNU can also damage healthy cells in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BCNU in lab experiments is that it is a well-studied and established chemotherapy drug. This means that there is a wealth of information available on its mechanisms of action and effectiveness. However, one limitation of using BCNU in lab experiments is that it can be toxic to both cancer cells and healthy cells, which can make it difficult to study specific effects on cancer cells.
Direcciones Futuras
There are several future directions for research on BCNU. One area of interest is in developing new formulations of BCNU that can increase its effectiveness while minimizing its side effects. Another area of interest is in studying the mechanisms of resistance to BCNU in cancer cells, which could lead to new strategies for overcoming resistance. Finally, there is a need for more research on the long-term effects of BCNU treatment, particularly in survivors of childhood cancer who may be at increased risk for late effects.
Métodos De Síntesis
BCNU can be synthesized through the reaction of 1,2-dichloroethane with 1-methyl-1-nitrosourea in the presence of a base, followed by esterification with benzoic acid. The resulting compound is purified through recrystallization and characterized through various spectroscopic techniques.
Aplicaciones Científicas De Investigación
BCNU has been extensively studied for its anti-cancer properties. It has been shown to be effective in treating various types of cancer, including brain tumors, lymphoma, and multiple myeloma. BCNU is often used in combination with other chemotherapy drugs to increase its effectiveness. In addition, BCNU has been used in research to study the mechanisms of cancer cell growth and division, as well as to develop new cancer treatments.
Propiedades
Número CAS |
18583-88-5 |
|---|---|
Nombre del producto |
Benzoic acid, 3-(bis(2-chloroethyl)amino)-4-methyl-, methyl ester |
Fórmula molecular |
C13H17Cl2NO2 |
Peso molecular |
290.18 g/mol |
Nombre IUPAC |
methyl 3-[bis(2-chloroethyl)amino]-4-methylbenzoate |
InChI |
InChI=1S/C13H17Cl2NO2/c1-10-3-4-11(13(17)18-2)9-12(10)16(7-5-14)8-6-15/h3-4,9H,5-8H2,1-2H3 |
Clave InChI |
RMYQWYZCXZASAT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)OC)N(CCCl)CCCl |
SMILES canónico |
CC1=C(C=C(C=C1)C(=O)OC)N(CCCl)CCCl |
Otros números CAS |
18583-88-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















